1-(4-Bromophenyl)-3-(2-methoxyethyl)urea
Description
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a 4-bromophenyl group and a 2-methoxyethyl group attached to the urea core (NH-C(=O)-NH). Urea derivatives are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and their structural versatility, which enables interactions with biological targets such as kinases . For instance, drugs like Sorafenib and Regorafenib incorporate urea moieties critical for their anticancer activity .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI Key |
NVVXJERBCXDLPX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-bromoaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromoaniline+2-Methoxyethyl isocyanate→1-(4-Bromophenyl)-3-(2-methoxyethyl)urea
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Formation of 4-bromoaniline and 2-methoxyethylamine.
Oxidation and Reduction: Specific products depend on the nature of the redox reaction.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures often exhibit significant biological activity, particularly in inhibiting tumor growth and angiogenesis.
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, compounds structurally related to 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea have shown promising results in inhibiting the proliferation of cancer cells by targeting specific pathways involved in tumor growth.
- Case Study : A study conducted on derivatives of urea compounds demonstrated that modifications to the urea moiety can enhance anticancer activity. The compound's ability to inhibit matrix metalloproteinases (MMPs) is particularly noteworthy, as these enzymes play a crucial role in cancer metastasis and angiogenesis. Computational docking studies revealed favorable binding interactions with MMP-2 and MMP-9, suggesting that 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea could serve as a lead compound for further development in cancer therapeutics .
Biological Evaluation
The biological evaluation of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea has involved various assays to determine its cytotoxic effects on cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 Value (µM) | Viability (%) at 10 µM | Treatment Duration (h) |
|---|---|---|---|
| HeLa | 9.22 ± 0.17 | 16.33 | 72 |
| Jurkat | 4.64 ± 0.08 | 13.83 | 72 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against Jurkat cells, which are commonly used in leukemia research .
Structure-Activity Relationship (SAR)
The structure-activity relationship of compounds similar to 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea highlights the importance of functional groups in modulating biological activity. The presence of bromine and methoxy groups is believed to enhance lipophilicity and improve cellular uptake, contributing to the compound's effectiveness as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Substituent Effects on Electronic Properties
- In contrast, 3,5-bis(trifluoromethyl)phenyl substituents (C12H13F6N2O2) introduce stronger electron-withdrawing effects, which may alter hydrogen-bonding capacity .
- Electron-Donating Groups : The 2-methoxyethyl group (OCH3) increases solubility via polar interactions, unlike 2-chloroethyl (Cl) or 2-chlorobenzyl (Cl) groups, which elevate lipophilicity .
Solubility and Conformational Differences
- Methoxyethyl vs. Chloroethyl : The methoxyethyl group in the title compound reduces logP compared to 1-(4-Bromophenyl)-3-(2-chloroethyl)urea (C9H10BrClN2O), making it more suitable for aqueous environments .
- Trans Conformation : 1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea adopts a trans conformation around the urea C=O bond, a feature critical for crystallographic packing and stability . Similar conformational preferences may exist in the title compound, though steric effects from the methoxyethyl group could influence this arrangement.
Biological Activity
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea features a urea functional group linked to a bromophenyl moiety and a methoxyethyl side chain. The presence of the bromine atom enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Formula
- Molecular Formula : C10H12BrN2O2
- Molecular Weight : 273.12 g/mol
The biological activity of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is primarily attributed to its interaction with various molecular targets. Urea derivatives are known to exhibit inhibitory activity against several enzymes and receptors, particularly in cancer biology.
Targeted Pathways
- EGFR Inhibition : Similar compounds have shown promising activity against the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells .
- VEGFR Activity : The compound may also impact vascular endothelial growth factor receptor (VEGFR), potentially influencing angiogenesis in tumors .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the urea structure can significantly affect biological activity. For instance:
- Substituent Variations : The introduction of electron-withdrawing groups (e.g., bromine) on the aromatic ring generally enhances inhibitory potency against EGFR.
- Side Chain Modifications : The methoxyethyl group can influence solubility and bioavailability, critical for in vivo efficacy .
Biological Activity Data
A summary of biological activities associated with similar urea derivatives is presented below:
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various urea derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with bromine substitutions exhibited enhanced cell growth inhibition compared to their non-brominated counterparts.
Case Study 2: In Vivo Efficacy
In a xenograft model, a related compound demonstrated significant tumor growth inhibition with minimal side effects, suggesting that modifications similar to those found in 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea could yield promising therapeutic agents for cancer treatment.
Q & A
(Basic) What are the key considerations for synthesizing 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reacting 4-bromophenyl isocyanate with 2-methoxyethylamine in anhydrous dichloromethane (CH₂Cl₂) under nitrogen to minimize moisture interference. Stoichiometric ratios (e.g., 1:1.2 for amine:isocyanate) are critical to reduce unreacted starting materials . Post-reaction, purification via Combiflash chromatography (0–50% ethyl acetate in hexane) is recommended to isolate the urea product, with yields improved by slow addition of reagents and maintaining temperatures below 25°C to suppress side reactions like oligomerization .
(Basic) What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?
Methodological Answer:
1H NMR (300 MHz, DMSO-d₆) is crucial for confirming the urea NH protons (δ ~8.8–9.1 ppm) and aromatic protons (δ ~7.4–7.8 ppm). Mass spectrometry (ESI-MS) validates the molecular ion ([M+H]+) and isotopic patterns (e.g., bromine doublet) . Conflicting data between spectroscopic and crystallographic results (e.g., NH tautomerism) can be resolved by combining 2D NMR (e.g., COSY, NOESY) with single-crystal X-ray diffraction to confirm spatial arrangements .
(Advanced) How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, a = 13.4072 Å, b = 8.6103 Å) reveals trans conformations of the urea moiety and planar aromatic rings. Hydrogen-bonding networks (N–H···O=C) stabilize the crystal lattice, with bond lengths (~2.0 Å) and angles (~160°) critical for validating DFT-predicted geometries . Crystallographic data (CCDC 2212900) should be cross-referenced with Cambridge Structural Database entries for urea derivatives to identify packing motifs .
(Advanced) What computational approaches are suitable for predicting the compound's interactions with biological targets?
Methodological Answer:
Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) simulates binding to targets like kinases. For example, urea derivatives in kinase inhibitors (e.g., TRKA) show hydrogen bonding with catalytic lysine residues, which can be validated via mutagenesis assays . Interaction energies (ΔG) should be calculated using solvent models (e.g., PBSA) to account for aqueous environments .
(Advanced) How can structure-activity relationship (SAR) studies be designed to modify substituents for enhanced bioactivity?
Methodological Answer:
Systematic SAR studies should vary substituents on the phenyl (e.g., halogen position) and methoxyethyl groups. For instance, replacing bromine with chlorine alters steric bulk without disrupting π-π stacking, as seen in TRKA inhibitors . Bioassays (e.g., kinase inhibition IC₅₀) paired with logP measurements and cytotoxicity profiling (MTT assays) can prioritize analogs. Crystallographic data (e.g., PDB 8PAV) guide rational design by mapping ligand-protein interactions .
(Basic) What are the common side reactions during synthesis, and how can they be minimized?
Methodological Answer:
Isocyanate dimerization or hydrolysis are common side reactions. Using dry solvents (e.g., CH₂Cl₂ over THF) and molecular sieves minimizes water ingress. Excess amine (1.2 equiv) ensures complete isocyanate consumption . Monitoring via TLC (silica, UV visualization) allows early detection of byproducts. If oligomers form, silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the urea product .
(Advanced) How to analyze hydrogen-bonding networks in the crystal lattice and their implications on solubility?
Methodological Answer:
X-ray crystallography reveals intermolecular N–H···O=C bonds (2.8–3.2 Å) and C–H···π interactions that influence solubility. Lattice energy calculations (MERCURY software) correlate hydrogen-bond density with melting points (e.g., mp 235–237°C in similar ureas) . Solubility can be enhanced by introducing polar groups (e.g., hydroxyl) or co-crystallizing with solubilizing agents (e.g., cyclodextrins), guided by Hansen solubility parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
